4-Chloro-2-cyclopropoxyaniline
Description
4-Chloro-2-cyclopropoxyaniline is an organic compound with the molecular formula C9H10ClNO It is a derivative of aniline, where the amino group is substituted with a chloro group at the 4-position and a cyclopropoxy group at the 2-position
Properties
IUPAC Name |
4-chloro-2-cyclopropyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWMAFBNEUWGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropoxyaniline typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 4-chloroaniline.
Cyclopropanation: The 4-chloroaniline undergoes a cyclopropanation reaction to introduce the cyclopropoxy group at the 2-position. This can be achieved using cyclopropyl bromide in the presence of a base such as sodium hydride.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-cyclopropoxyaniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-cyclopropoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but with a nitro group instead of a cyclopropoxy group.
4-Chloro-2-methoxyaniline: Similar but with a methoxy group instead of a cyclopropoxy group.
4-Chloro-2-ethoxyaniline: Similar but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
4-Chloro-2-cyclopropoxyaniline is unique due to the presence of the cyclopropoxy group, which imparts different chemical and physical properties compared to its analogs
Biological Activity
4-Chloro-2-cyclopropoxyaniline is an organic compound classified as an aniline derivative, characterized by a chloro group at the para position and a cyclopropoxy substituent at the ortho position relative to the amino group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₈ClN
- Molecular Weight : 169.62 g/mol
- Structure : The presence of the cyclopropoxy group is believed to enhance the compound's bioactivity by influencing its pharmacokinetics and binding affinity to biological targets.
Biological Activities
Research indicates that 4-Chloro-2-cyclopropoxyaniline exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial and fungal pathogens.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, contributing to its potential therapeutic applications.
- Anticancer Effects : Studies suggest that it may interact with oncogenic pathways, particularly in models of diffuse large B-cell lymphoma (DLBCL) where it acts as a chemical probe for BCL6 inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Inhibition of inflammatory responses | |
| Anticancer | Inhibition of BCL6 in DLBCL models |
The biological activity of 4-Chloro-2-cyclopropoxyaniline is linked to its interaction with specific molecular targets:
- Binding Affinity : The cyclopropoxy group may enhance binding to enzymes or receptors involved in disease pathways.
- Pharmacokinetics : In vivo studies indicate variable bioavailability, with reported values around 21% for oral administration . This suggests that formulation strategies may be necessary to improve its therapeutic efficacy.
Case Studies and Research Findings
- In Vivo Pharmacokinetic Studies :
-
Comparative Analysis with Analogous Compounds :
- Compounds structurally similar to 4-Chloro-2-cyclopropoxyaniline have been investigated for their biological activities. For example, 4-hydroxy-2-quinolones have shown promising results in drug development due to their antimicrobial and anticancer properties.
Table 2: Pharmacokinetic Parameters from Case Studies
| Parameter | 4-Chloro-2-cyclopropoxyaniline | Comparison Compound (e.g., 8) |
|---|---|---|
| Bioavailability | 21% | 66% |
| Half-life (h) | 1.12 | 0.68 |
| Total Clearance (mL/min/kg) | 4.9 | 7.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
